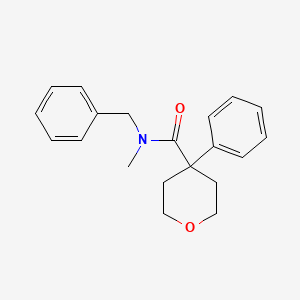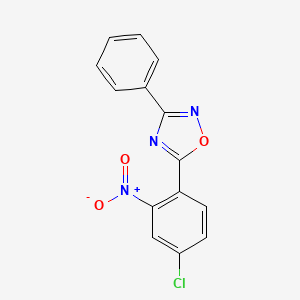![molecular formula C18H18N2OS B5807005 N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide, also known as MBPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPCC is a cyclopropane derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth of fungal cells by disrupting their cell membrane.
Biochemical and Physiological Effects:
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of various genes involved in cancer cell growth and proliferation. N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has also been found to induce oxidative stress, leading to the production of reactive oxygen species (ROS) in cancer cells. ROS production leads to DNA damage and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has some limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a relatively short half-life, making it difficult to use in long-term studies.
Future Directions
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has significant potential for future research. Some possible future directions include:
1. Development of new anticancer drugs based on N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide.
2. Further studies on the mechanism of action of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide.
3. Development of new synthesis methods for N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide.
4. Investigation of the potential use of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide in the treatment of fungal infections.
5. Studies on the toxicity of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide in animal models.
6. Investigation of the potential use of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide is a chemical compound that has significant potential for various applications in the fields of medicine and biotechnology. Its potential as an anticancer and antifungal agent has been extensively studied, and it has been found to possess various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been synthesized using various methods, including the reaction of 2-phenylcyclopropanecarboxylic acid hydrazide with 4-(methylthio)benzaldehyde in the presence of a catalyst. The reaction yields N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide as a yellow solid with a melting point of 147-149°C.
Scientific Research Applications
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, and antitumor properties. N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess antifungal properties, making it a potential candidate for the development of new antifungal drugs.
properties
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXBXJVTQVQFDV-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-phenylcyclopropanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)



![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)

![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5807029.png)
